
Pyclen-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyclen-OH is a derivative of the pyclen ligand . Pyclen is a macrocyclic compound, specifically a 1,4,7,10-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene . Pyclen-OH has an etheric O-atom opposite to the pyridine ring .
Synthesis Analysis
Pyclen-OH was synthesized as a new pyclen-3,9-diacetate derivative ligand . The synthesis was aimed at improving the dissociation kinetics of its Mn(II) complex . The synthesis of Pyclen-OH involved the use of tetra-aza pyridinophanes .Molecular Structure Analysis
Pyclen-OH contains a total of 35 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), and 4 secondary amines (aliphatic) .Chemical Reactions Analysis
The Pyclen-OH ligand was metalated with Fe(III) and the resulting iron complexes were characterized . The functional groups studied include 4-hydroxyl (L1), 4-H (L2), 4-chloro (L3), 4-trifluoromethyl (L4), 4-nitrile (L5), and 4-nitro (L6) modified pyridyl on a pyclen base structure .Wissenschaftliche Forschungsanwendungen
Oxidation mechanism of Pyrene by OH radicals : A study by Nayebzadeh et al. (2020) explored the oxidation mechanism of Pyrene (Py) by OH radicals using density functional theory. This study is relevant as it provides insights into the interactions between hydroxyl radicals and polycyclic aromatic hydrocarbons, which could be related to Pyclen-OH's behavior in similar contexts (Nayebzadeh, Vahedpour, Shiroudi, & Rius-Bartra, 2020).
Chemical compensation of conducting polypyrrole by NaOH solution : Research by Li and Qian (1988) investigated the chemical compensation of conducting polypyrrole (PPy) film by NaOH solution, which could provide insights into the interaction of Pyclen-OH with similar materials (Li & Qian, 1988).
Simultaneous dissolution of hydroxylapatite and precipitation of hydroxypyromorphite : A study by Lower, Maurice, and Traina (1998) combined various microscopic and spectroscopic techniques to understand the reaction between hydroxylapatite and lead nitrate. The insights into hydroxyl-containing compounds could be beneficial in understanding Pyclen-OH's properties (Lower, Maurice, & Traina, 1998).
Cost-effective synthesis of conductive cellulose nanocrystals : Wu et al. (2014) developed a chemical synthetic protocol for creating a conductive, polypyrrole/cellulose nanocrystal system. This research might offer insights into how Pyclen-OH could be used in similar applications (Wu, Chabot, Kim, Yu, Berry, & Tam, 2014).
Synthesis and characterization of a phosphazene-based epoxy resin : A study by Liu and Wang (2009) on the synthesis and characterization of a novel nonflammable phosphazene-based epoxy resin might provide insights into how Pyclen-OH could be utilized in the development of advanced materials (Liu & Wang, 2009).
Eigenschaften
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLIZMRIDAGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)C=C(N2)CNCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyclen-OH | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

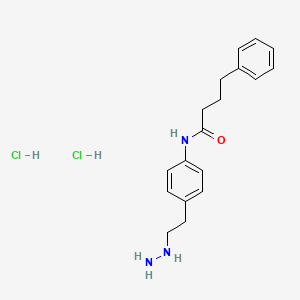
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
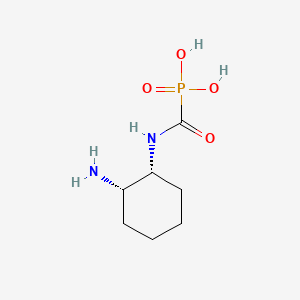
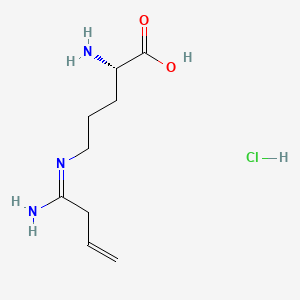
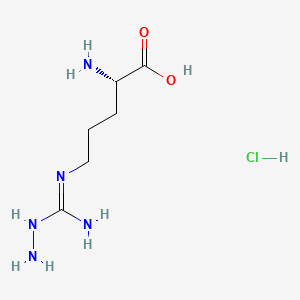
![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)
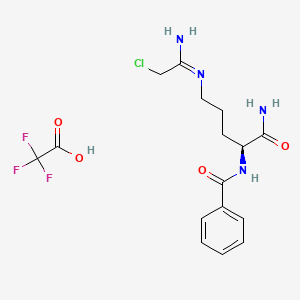
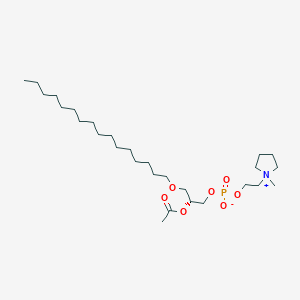
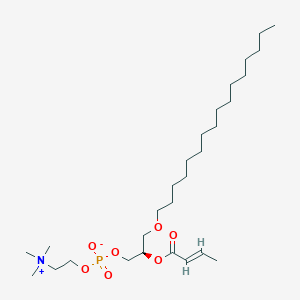
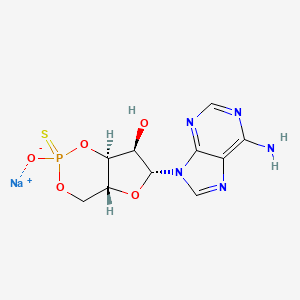
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)